Chromatographic Resolution from Parent Drug
In validated RP‑HPLC methods for everolimus tablet formulations, the everolimus peak elutes at a retention time (RT) of ~3.11 min, whereas the main hydrolytic degradation product (ring‑opened aldehyde) is resolved and elutes with a relative retention time (RRT) of approximately 0.92–0.95, depending on column conditions [REFS‑1]. This resolution is critical for accurate quantitation, as co‑elution of the impurity with the API would lead to overestimation of everolimus content. The LOD and LOQ for everolimus in these methods were 0.036 µg/mL and 0.109 µg/mL, respectively [REFS‑1].
| Evidence Dimension | Chromatographic retention time (RP‑HPLC) and resolution from parent drug |
|---|---|
| Target Compound Data | RRT ~0.92–0.95 (retention time relative to everolimus) [REFS‑1] |
| Comparator Or Baseline | Everolimus parent drug RT = 3.11 min [REFS‑1] |
| Quantified Difference | RRT difference of 0.05–0.08 ensures baseline resolution (no co‑elution) |
| Conditions | Hypersil BDS C18 column (100×4.6 mm, 5 µm), acetate buffer:acetonitrile (50:50, pH 6.5), flow 1 mL/min, detection at 280 nm [REFS‑1] |
Why This Matters
Without a certified standard of the ring‑opening impurity, laboratories cannot confirm peak identity or achieve the resolution required for pharmacopoeial compliance, risking batch rejection in ANDA/NDA submissions.
- [1] Sharmila D et al. Development and Validation of Stability‑indicating RP‑HPLC Method for the Estimation of Everolimus in Tablets. Indian J Pharm Sci. 2015;77(5):599‑604. PMID: 26798176. LOD: 0.036 µg/mL, LOQ: 0.109 µg/mL, RT: 3.11 min. View Source
